1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Description

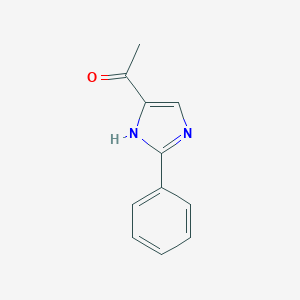

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenyl-1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)10-7-12-11(13-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXXRSIQVDAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540621 | |

| Record name | 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-68-8 | |

| Record name | 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Biological Profile of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone (CAS No. 10045-68-8). Due to the limited availability of experimental data for this specific compound, this document also includes comparative data from its isomer, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone, to provide estimated values. Furthermore, a plausible experimental protocol for its synthesis and characterization is detailed, based on established methods for related imidazole derivatives. The guide also explores potential biological activities by examining the known pharmacology of structurally similar compounds, proposing a hypothetical signaling pathway for its potential anti-inflammatory effects.

Introduction

Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The 2-phenyl-1H-imidazole scaffold, in particular, is a key pharmacophore in a number of therapeutic agents. This compound is a derivative belonging to this class. A thorough understanding of its physicochemical properties is crucial for its potential development as a therapeutic agent, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide aims to consolidate the available information on this compound and provide a foundational resource for researchers.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize the available information for the target compound and its isomer, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (CAS No. 10041-06-2), for comparative purposes.

Table 1: General and Physical Properties

| Property | This compound | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (Isomer) |

| CAS Number | 10045-68-8[4] | 10041-06-2 |

| Molecular Formula | C₁₁H₁₀N₂O | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol | 186.21 g/mol |

| Appearance | Not specified | White to yellow powder |

| Melting Point | Not specified | 112-114 °C |

| Boiling Point | Not specified | 369 °C |

| Density | Not specified | 1.13 g/cm³ |

Table 2: Solubility and Partitioning

| Property | This compound | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (Isomer) |

| Water Solubility | Not specified | >27.9 µg/mL |

| logP (Computed) | Not specified | 1.4 |

| pKa | Not specified | Not specified |

Experimental Protocols

Inferred Synthesis of this compound

A plausible synthetic route for this compound can be inferred from the general synthesis of 2,5-disubstituted imidazoles. A common method is the Radziszewski synthesis or variations thereof.

Reaction Scheme:

A potential synthesis could involve the reaction of a dicarbonyl compound with benzaldehyde and an ammonia source. For the target molecule, a suitable starting material would be a 1,2-dicarbonyl compound that can provide the acetyl group at the 5-position of the imidazole ring.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of benzaldehyde and a suitable 1,2-dicarbonyl precursor (e.g., 2,3-butanedione).

-

Solvent and Reagents: Dissolve the reactants in a suitable solvent such as glacial acetic acid. Add an excess of an ammonia source, like ammonium acetate.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the ketone and the N-H of the imidazole ring.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound, many structurally related 2-phenyl-1H-imidazole derivatives exhibit significant pharmacological effects.

Anti-inflammatory Activity

A number of imidazole derivatives are known to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1]

Hypothesized Signaling Pathway: Inhibition of COX-2

The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. It is plausible that this compound could act as a COX-2 inhibitor.

Caption: Hypothesized inhibition of the COX-2 pathway.

Antifungal Activity

Azole compounds, including many imidazole derivatives, are well-established antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5]

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound.

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a compound of interest within the broader class of biologically active imidazole derivatives. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on available information and data from closely related compounds. The inferred synthetic protocol and hypothesized biological pathways offer a starting point for further research and development of this and similar molecules. Further experimental validation is necessary to fully elucidate the properties and potential therapeutic applications of this compound.

References

- 1. japsonline.com [japsonline.com]

- 2. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAS#:10045-68-8 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

Technical Data Sheet: 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone

Disclaimer: No direct CAS number or comprehensive technical data could be located for the specifically requested compound, 1-(2-Phenyl-1H-imidazol-5-YL)ethanone. This document provides information on the closely related analogue, 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone , for which limited data is available.

This technical data sheet serves as a guide for researchers, scientists, and drug development professionals interested in the chemical and physical properties of 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone.

Chemical Identifiers

The following table summarizes the known identifiers for 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone.

| Identifier | Value | Reference |

| CAS Number | 28824-91-1 | [1] |

| Synonyms | 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Canonical SMILES | CC(C1=C(C)N=C(C2=CC=CC=C2)N1)=O | [1] |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone is limited. The following table presents the available information.

| Property | Value | Source |

| Molecular Weight | 200.24 g/mol | Calculated |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone are not available in the searched literature. However, a general synthetic pathway for related imidazole derivatives can be conceptualized.

A plausible synthetic route for imidazole derivatives often involves a multi-step process. The diagram below illustrates a generalized workflow for the synthesis of substituted phenyl-imidazole compounds.

Caption: Generalized workflow for the synthesis of phenyl-imidazole derivatives.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for 1-(4-Methyl-2-phenyl-1H-imidazol-5-yl)ethanone. Imidazole-containing compounds, in general, are known to exhibit a wide range of biological activities, including but not limited to antifungal, antibacterial, and anti-inflammatory properties. Further research would be required to elucidate the specific biological profile of this particular compound.

References

Spectroscopic Analysis of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone: A Technical Overview

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and detailed synthesis protocols for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone could not be located. The information presented herein is based on general principles of spectroscopic analysis for analogous compounds and serves as a methodological guide rather than a report of experimental findings for the specific molecule of interest.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of the imidazole core. Spectroscopic analysis is crucial for the unambiguous identification and characterization of its molecular structure. This guide outlines the standard spectroscopic workflow and the expected data for the structural elucidation of this compound.

Predicted Spectroscopic Data

While experimental data is unavailable, predicted spectroscopic characteristics can be inferred based on the chemical structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazole and phenyl rings, as well as the acetyl methyl group. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ethanone group, the carbons of the imidazole and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further aid in structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a synthesized organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra (¹H and ¹³C) are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Processing: The acquired data is processed, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, resulting in a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Crystal Structure of a Phenyl-Imidazolyl Ethnone Derivative

Disclaimer: The specific crystal structure for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone monohydrate was not found in publicly available literature. This guide instead provides a detailed analysis of a closely related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate , based on available crystallographic data.

This technical guide offers a comprehensive overview of the crystal structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, intended for researchers, scientists, and professionals in the field of drug development. The document details the crystallographic data, experimental protocols for synthesis and structure determination, and a visualization of the experimental workflow.

Crystal Structure Data

The crystallographic data for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀N₂O·H₂O |

| Formula Weight (Mr) | 204.23 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.7599 (6) |

| b (Å) | 8.0885 (8) |

| c (Å) | 9.7168 (9) |

| α (°) | 90.350 (3) |

| β (°) | 106.731 (3) |

| γ (°) | 99.486 (3) |

| Volume (ų) | 501.03 (8) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 173 |

| Calculated Density (Mg m⁻³) | 1.354 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.10 |

| F(000) | 216 |

| Crystal Size (mm) | 0.58 × 0.39 × 0.14 |

| θ range for data collection (°) | 2.7 to 25.0 |

| Reflections collected | 6609 |

| Independent reflections | 1711 |

| R_int | 0.025 |

| Data / restraints / parameters | 1711 / 0 / 153 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I > 2σ(I)] | R₁ = 0.036, wR₂ = 0.098 |

| R indices (all data) | R₁ = 0.038, wR₂ = 0.100 |

| Largest diff. peak and hole (e Å⁻³) | 0.15 and -0.34 |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O1S—H1D···O1 | 0.87 (2) | 1.95 (2) | 2.8123 (15) | 171.1 (16) |

| O1S—H1E···N2 | 0.91 (2) | 1.92 (2) | 2.8246 (15) | 172.1 (16) |

| C5—H5···O1S | 0.93 | 2.39 | 3.3034 (16) | 166 |

| C9—H9···O1S | 0.948 (15) | 2.345 (15) | 3.2677 (16) | 164.5 (12) |

In the crystal structure, the water molecule plays a crucial role in linking the organic molecules through O—H⋯O and O—H⋯N hydrogen bonds, which results in the formation of chains.[1] These chains are further interconnected by weak C—H⋯O interactions, creating hydrogen-bonded sheets.[1] The stability of the crystal packing is further enhanced by π–π interactions between adjacent molecules.[1]

Experimental Protocols

2.1. Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate

The synthesis of the title compound was adapted from the method described by Corberán et al. (2008).[1]

-

A mixture of imidazole (0.01 mol, 0.68 g) and potassium hydroxide (0.015 mol, 0.84 g) in dimethyl sulfoxide (30 ml) was stirred at room temperature for 2 hours in a 150 ml round-bottom flask.[1]

-

para-Chloroacetophenone (0.01 mol, 1.34 ml) was then added dropwise to the reaction mixture.[1]

-

The mixture was subsequently refluxed at 100 °C for 24 hours.[1]

-

After cooling to room temperature, the reaction mixture was washed and diluted with chilled distilled water until it reached a neutral pH.[1]

-

The crude product was purified by column chromatography using a hexane:chloroform (6:4) solvent system.[1]

-

Recrystallization from the same solvent system yielded block-shaped light green crystals of the monohydrate.[1]

2.2. X-ray Crystallography

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

-

A suitable single crystal of the compound was mounted on a Bruker SMART APEXII CCD diffractometer.[1]

-

X-ray diffraction data were collected at a temperature of 173 K using Mo Kα radiation.[1]

-

The collected data were processed using the SAINT-Plus and XPREP software.[1]

-

An absorption correction was applied using the multi-scan method (SADABS).[1]

-

The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

-

Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The hydrogen atoms of the water molecule were located in a difference Fourier map and refined freely.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural determination of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate.

Caption: Experimental workflow for the synthesis and crystallographic analysis.

References

Navigating the Physicochemical Landscape of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the novel compound 1-(2-Phenyl-1H-imidazol-5-YL)ethanone. Understanding these fundamental physicochemical properties is paramount for its advancement as a potential therapeutic agent. This document outlines key experimental protocols and expected characteristics based on the behavior of structurally related phenyl-imidazole derivatives, offering a robust framework for further investigation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative data for this compound is not yet publicly available, a general understanding can be extrapolated from the known properties of imidazole and phenyl-imidazole derivatives. Imidazole itself is a polar molecule and exhibits good solubility in aqueous solutions[1][2][3][4]. However, the introduction of a phenyl group tends to increase lipophilicity, which can lead to a decrease in aqueous solubility[5]. The solubility of phenyl-imidazole derivatives is significantly influenced by the solvent system[6][7].

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low to Moderate | The polar imidazole ring contributes to some aqueous solubility, but the phenyl and ethanone moieties increase lipophilicity, likely limiting extensive dissolution. The pH will significantly impact solubility due to the basic nature of the imidazole ring[1]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of solvating both the polar and nonpolar regions of the molecule. DMSO is a common solvent for initial stock solutions in biological screening[8][9]. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of alcohols can interact with the imidazole ring, facilitating dissolution. |

| Nonpolar | Toluene, Dichloromethane, 1-Chlorobutane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. Studies on similar phenylimidazoles have shown low solubility in such solvents[6][7]. |

Stability Characteristics and Forced Degradation Studies

Evaluating the intrinsic stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[5][10][11][12]. Phenyl-imidazole derivatives are generally thermally stable but can be susceptible to oxidation and photodegradation.

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic pH | Potentially Unstable | The imidazole ring may be susceptible to acid-catalyzed hydrolysis or other degradation reactions. |

| Basic pH | Potentially Unstable | Base-catalyzed hydrolysis of the ethanone group or degradation of the imidazole ring may occur. |

| Oxidative | Susceptible | The imidazole ring is known to be prone to oxidation. |

| Thermal | Likely Stable | Imidazole derivatives generally exhibit good thermal stability[13][14][15][16]. |

| Photolytic | Susceptible | Phenyl-imidazole containing compounds can undergo photodegradation upon exposure to UV or visible light. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

3.1.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer[8][9][17][18][19][20][21].

-

Methodology:

-

Prepare a high-concentration stock solution of the test compound in 100% DMSO.

-

In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with shaking[9][17].

-

Measure the turbidity of the solutions using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

-

Alternatively, for a direct UV assay, the solutions are filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectrophotometry[17][20].

-

3.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is crucial for lead optimization and formulation development[8][18][19][20][22][23].

-

Methodology:

-

Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., buffers at various pH values).

-

Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the undissolved solid to sediment.

-

Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the chemical behavior of a molecule under stress conditions and are a regulatory requirement for drug development[5][10][11][12][24].

-

Methodology:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions: Expose the solutions to a variety of stress conditions as outlined in Table 2:

-

Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. LC-MS can be used to identify the mass of the degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural elucidation[12][25][26].

-

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the described experimental protocols and a potential degradation pathway.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. onyxipca.com [onyxipca.com]

- 11. apicule.com [apicule.com]

- 12. pharmatimesofficial.com [pharmatimesofficial.com]

- 13. researchgate.net [researchgate.net]

- 14. thermal-stability-and-exothermic-behaviour-of-imidazole-ionic-liquids-with-different-anion-types-under-oxidising-and-inert-atmospheres - Ask this paper | Bohrium [bohrium.com]

- 15. mdpi.com [mdpi.com]

- 16. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 25. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

known biological activities of imidazole derivatives

An In-Depth Technical Guide to the Biological Activities of Imidazole Derivatives

Introduction

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This core structure is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in nucleic acids. The unique electronic characteristics and structural features of the imidazole ring allow it to interact with a wide range of enzymes and receptors, making its derivatives a highly valuable class of compounds in medicinal chemistry. Imidazole-based compounds have been developed to exhibit a broad spectrum of pharmacological effects, leading to their use as antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral agents. This guide provides a detailed overview of these biological activities, complete with quantitative data, experimental methodologies, and visualizations of key mechanisms.

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy, widely used for both superficial and systemic fungal infections.

Mechanism of Action

The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] Specifically, these compounds target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal membrane.[4] This disruption of membrane integrity and function increases permeability, leading to cell death.[2] Additionally, this process can inhibit the transformation of yeast blastospores into their invasive mycelial form, which may aid the host's immune response in clearing the infection.[1][2]

Caption: Antifungal mechanism of imidazole derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro antifungal activity of imidazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 31 | Candida albicans 64110 (Fluconazole-resistant) | 8 | [5] |

| Compound 42 | Candida albicans 64110 (Fluconazole-resistant) | 8 | [5] |

| Compound 31 | Candida albicans ATCC 90028 | >16 | [5] |

| Compound 42 | Candida albicans ATCC 90028 | 16 | [5] |

| Compound 3iv | Aspergillus niger | 6.25 | [6] |

| Compound 3x | Aspergillus niger | 6.25 | [6] |

| Compound 3h | Multiple Strains | 12.5 | [7] |

| Compound 3l | Multiple Strains | 12.5 | [7] |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines provide a standardized method for determining the MIC of antifungal agents against yeasts.[8] A typical protocol is as follows:

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[8] Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a standardized cell density. This suspension is further diluted in a suitable broth medium (e.g., RPMI 1640) to the final required inoculum concentration.[9]

-

Drug Dilution: The imidazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[8][9]

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension.[10] The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (typically 24-48 hours for yeasts).[9][10]

-

MIC Determination: After incubation, the MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth compared to the drug-free control well.[11] This can be assessed visually or by using a spectrophotometer to measure optical density.[12]

Antibacterial Activity

Several imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The antibacterial mechanisms of imidazole derivatives are diverse and can include the disruption of cell wall synthesis, inhibition of protein synthesis, or disruption of the bacterial cell membrane. The specific mechanism often depends on the structural modifications of the imidazole core.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [6][13] |

| HL1 | MRSA | 1250 | [6][13] |

| HL2 | Staphylococcus aureus | 625 | [6][13] |

| HL2 | MRSA | 625 | [6][13] |

| HL2 | Escherichia coli | 2500 | [14] |

| HL2 | Pseudomonas aeruginosa | 2500 | [14] |

| Compound 42 | Staphylococcus aureus UA1758 | 4 | [5] |

| Compound 31 | Staphylococcus aureus UA1758 | 8 | [5] |

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility

The protocol is analogous to the one used for antifungal testing, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacteria are grown on a suitable agar medium, and a suspension is prepared and standardized to a 0.5 McFarland turbidity standard. This is then diluted in a cation-adjusted Mueller-Hinton Broth (MHB).

-

Drug Dilution: The test compounds are serially diluted in the 96-well plates using MHB.

-

Inoculation and Incubation: The wells are inoculated with the bacterial suspension and incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents, and its derivatives have been shown to target various hallmarks of cancer.[15]

Mechanisms of Action

Imidazole derivatives exert their anticancer effects through multiple mechanisms, including:

-

Kinase Inhibition: Many imidazole-based compounds are designed as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[15] For example, they can inhibit Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overexpression is linked to several cancers.[16] Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[17][18]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.

-

Topoisomerase Inhibition: Certain imidazole compounds can inhibit topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and subsequent cell death.

Caption: Kinase inhibition mechanism of anticancer imidazoles.

Quantitative Data: IC₅₀ Values

The cytotoxic effect of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Compound 22 | A549 (Lung) | Antiproliferative | 0.15 | [15] |

| Compound 22 | HeLa (Cervical) | Antiproliferative | 0.21 | [15] |

| Compound 22 | HepG2 (Liver) | Antiproliferative | 0.33 | [15] |

| Compound 22 | MCF-7 (Breast) | Antiproliferative | 0.17 | [15] |

| Compound 35 | MCF-7 (Breast) | Antiproliferative | 3.37 | [15] |

| Compound 36 | MCF-7 (Breast) | Antiproliferative | 6.30 | [15] |

| Compound 43 | MCF-7 (Breast) | Antiproliferative | 0.8 | [15] |

| Compound 2c | MDA-MB-231 (Breast) | EGFR Inhibition | 0.617 | [16] |

| Compound 2d | MDA-MB-231 (Breast) | EGFR Inhibition | 0.710 | [16] |

| Compound 3c | A549 (Lung) | Antiproliferative | 1.98 | [16] |

| Kim-161 (5a) | T24 (Bladder) | Cytotoxicity | 56.11 | [18] |

| Kim-111 (5b) | T24 (Bladder) | Cytotoxicity | 67.29 | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[13][19]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[20]

-

Compound Treatment: The cells are then treated with various concentrations of the imidazole derivatives and incubated for a defined period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[19][21]

-

Incubation: The plates are incubated for a few hours (e.g., 3-4 hours), during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13][19]

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[20][22]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[21] The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their potential as anti-inflammatory agents.

Mechanism of Action

A key mechanism for the anti-inflammatory action of certain imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[24] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[23]

Caption: COX-2 inhibition by anti-inflammatory imidazoles.

Quantitative Data: IC₅₀ Values for COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5b (methoxy-substituted) | 81.7 | 0.71 | 115 | [23] |

| 5c (bromo-substituted) | 138 | 1.32 | 104.5 | [23] |

| 5d (nitro-substituted) | 78 | 1.63 | 47.8 | [23] |

| 5a (unsubstituted) | 126 | 2.51 | 50.2 | [23] |

| 5e (chloro-substituted) | 115 | 3.6 | 31.9 | [23] |

| Celecoxib (Reference) | 82.5 | 0.78 | 105.7 | [23] |

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine COX inhibitory activity is the colorimetric COX inhibitor screening assay, which measures the peroxidase activity of the COX enzyme.[25][26]

-

Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a Tris-HCl buffer.[25]

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test imidazole derivative (or a reference inhibitor like celecoxib) at 37°C for a short period (e.g., 10 minutes).[25]

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.[26]

-

Peroxidase Activity Measurement: The peroxidase component of the COX enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.[27]

-

Absorbance Reading: The appearance of the oxidized TMPD is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm).[27] The IC₅₀ value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Antiviral Activity

Imidazole derivatives have also emerged as promising candidates for antiviral drug discovery, particularly against viruses like the Hepatitis C Virus (HCV).

Mechanism of Action

A key target for anti-HCV therapy is the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[28] Certain benzimidazole derivatives act as non-nucleoside, allosteric inhibitors of NS5B.[28] They bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the polymerase's function, thereby blocking viral RNA synthesis.[28]

Caption: Allosteric inhibition of HCV NS5B by imidazoles.

Quantitative Data: Antiviral Activity (EC₅₀) and Polymerase Inhibition (IC₅₀)

| Compound | Activity | EC₅₀ (µM) | IC₅₀ (µM) | Reference |

| 15b | Anti-HCV | 7.2 | - | [29] |

| 15d | Anti-HCV | 5.1 | - | [29] |

| 15e | Anti-HCV | 8.4 | - | [29] |

| N1 | NS5B Inhibition | 1.61 | 2.01 | [30] |

| N2 | NS5B Inhibition | 21.88 | 23.84 | [30] |

| N3 | NS5B Inhibition | 10.42 | 11.23 | [30] |

| N4 | NS5B Inhibition | 14.37 | 15.68 | [30] |

| N5 | NS5B Inhibition | 18.25 | 19.52 | [30] |

| Benzimidazole Compound A | NS5B Inhibition | - | ~0.25 | [28] |

| Benzimidazole Compound B | NS5B Inhibition | - | ~0.25 | [28] |

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.

Experimental Protocol: HCV NS5B Polymerase Assay

An in vitro assay to measure the activity of HCV NS5B polymerase typically involves the following steps:

-

Reaction Mixture: A reaction mixture is prepared containing the purified recombinant NS5B enzyme, a suitable RNA template/primer (e.g., poly(A)/oligo(U)), buffer, and divalent cations (e.g., MnCl₂ or MgCl₂).[31][32]

-

Inhibitor Addition: The test imidazole compounds at various concentrations are added to the reaction mixture and pre-incubated with the enzyme.[31]

-

Initiation of Polymerization: The reaction is started by the addition of a mixture of ribonucleotide triphosphates (NTPs), including one that is radioactively or fluorescently labeled (e.g., [³H]UTP or [³²P]CTP).[31][32]

-

Incubation: The reaction is allowed to proceed for a set time at a specific temperature (e.g., 90 minutes at room temperature).[31]

-

Termination and Detection: The reaction is stopped, and the newly synthesized, labeled RNA product is separated from the unincorporated labeled NTPs (e.g., by TCA precipitation and filtration).[31] The amount of incorporated label is then quantified using a scintillation counter or phosphorimager, which reflects the activity of the polymerase. The IC₅₀ is determined from the dose-response curve.

Conclusion

The imidazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. From disrupting fungal cell membranes to inhibiting key enzymes in cancer and viral replication, imidazole-based compounds have proven to be effective therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action promises to yield novel derivatives with enhanced potency, selectivity, and improved safety profiles, addressing unmet needs across various disease areas. This guide provides a foundational understanding of these activities for researchers and professionals dedicated to the discovery and development of new medicines.

References

- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. labcorp.com [labcorp.com]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. brieflands.com [brieflands.com]

- 24. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. academicjournals.org [academicjournals.org]

- 28. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 31. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

The Therapeutic Landscape of Phenyl-Imidazole Compounds: A Technical Guide

Introduction

The imidazole ring is a fundamental heterocyclic scaffold that constitutes a cornerstone of medicinal chemistry. Its electron-rich nature and ability to engage in various non-covalent interactions allow it to bind readily with a multitude of biological targets, including enzymes and receptors.[1] When functionalized with a phenyl group, the resulting phenyl-imidazole core offers a versatile platform for developing novel therapeutic agents across a wide spectrum of diseases. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2] This technical guide provides an in-depth overview of the current research, mechanisms of action, and potential therapeutic applications of phenyl-imidazole derivatives, intended for researchers, scientists, and professionals in drug development.

Anticancer Applications

Phenyl-imidazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action, including immunomodulation, cell cycle disruption, and kinase inhibition.

Mechanism of Action: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

A key strategy by which tumors evade the immune system is through the upregulation of the enzyme Indoleamine 2,3-dioxygenase (IDO1).[3] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[4] The resulting depletion of tryptophan and the accumulation of its metabolite, kynurenine, create a highly immunosuppressive tumor microenvironment. This environment inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5] Phenyl-imidazole compounds have been developed as potent inhibitors of IDO1, effectively blocking this immunosuppressive pathway and restoring anti-tumor immunity.[6]

Mechanism of Action: Pin1 Inhibition

The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that regulates the function of numerous proteins involved in cell growth and proliferation.[7] Pin1 is overexpressed in many human cancers and plays a critical role in tumorigenesis by activating oncogenes (e.g., Cyclin D1, c-Myc) and inactivating tumor suppressors (e.g., p53, Rb).[8] Phenyl-imidazole derivatives have been identified as inhibitors of Pin1, representing a therapeutic strategy to halt cell cycle progression and induce apoptosis in cancer cells.[9]

Quantitative Data: Anticancer Activity

The cytotoxic potential of various phenyl-imidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| N-phenylbenzamide derivative (4f) | A549 (Lung) | 7.5 | [10] |

| N-phenylbenzamide derivative (4f) | HeLa (Cervical) | 9.3 | [10] |

| N-phenylbenzamide derivative (4f) | MCF-7 (Breast) | 8.9 | [10] |

| Benzimidazole-cinnamide (21) | A549 (Lung) | 0.29 | [11] |

| Benzimidazole sulfonamide (22) | A549 (Lung) | 0.15 | [11] |

| Benzimidazole sulfonamide (22) | HeLa (Cervical) | 0.21 | [11] |

| Benzimidazole sulfonamide (22) | HepG2 (Liver) | 0.33 | [11] |

| 2-phenyl benzimidazole (35) | MCF-7 (Breast) | 3.37 | [11] |

| Imidazo[1,2-a]pyrimidine (4d) | MDA-MB-231 (Breast) | 35.1 | [12] |

| 1-MeCPAI Ligand | PC3 (Prostate) | 94.48 | [13] |

Anti-inflammatory Applications

Chronic inflammation is a driving factor in many diseases. Phenyl-imidazole compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: RIPK1 Kinase Inhibition in Necroptosis

Necroptosis is a form of programmed necrosis that, unlike apoptosis, is highly pro-inflammatory due to the release of damage-associated molecular patterns (DAMPs).[14] This pathway can be initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). The core of the necroptosis signaling pathway involves the sequential activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed-lineage kinase domain-like protein (MLKL).[15] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.[15] Phenyl-imidazole derivatives have been developed as potent inhibitors of RIPK1 kinase activity, thereby blocking the necroptotic cascade and its associated inflammation.[16]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of phenyl-imidazoles have been quantified using various in vitro and in vivo assays.

| Compound Class | Assay | IC50 | Reference |

| N-substituted imidazole (AA6) | p38 MAP Kinase Inhibition | 403.57 nM | [2][17] |

| N-substituted imidazole (AA2) | Albumin Denaturation | 33.27 µg/mL | [2][17] |

| N-substituted imidazole (AA3) | Albumin Denaturation | 102.41 µg/mL | [2][17] |

| N-substituted imidazole (AA4) | Albumin Denaturation | 155.67 µg/mL | [2][17] |

| Standard Drug (Adezmapimod) | p38 MAP Kinase Inhibition | 222.44 nM | [2][17] |

| Standard Drug (Diclofenac) | Albumin Denaturation | 24.72 µg/mL | [2][17] |

Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Phenyl-imidazole derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial activity of imidazole compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit key enzymes. For example, antifungal azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The lipophilicity of the phenyl group can enhance the compound's ability to penetrate microbial cell walls.[18]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard measures of antimicrobial efficacy.

| Compound Class | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| L-phenylalanine derivative (3b) | B. subtilis (Gram +) | <4 | 4 | [9] |

| L-phenylalanine derivative (3b) | E. coli (Gram -) | 128 | 128 | [9] |

| Imidazole derivative (HL1) | S. aureus (Gram +) | 625 | - | [19] |

| Imidazole derivative (HL2) | S. aureus (Gram +) | 625 | - | [19] |

| 2,4,5-triphenyl-1H-imidazole (AJ-1) | Various Strains | 25 - 200 | - | [20] |

Applications in Neurodegenerative Diseases

Phenyl-imidazole scaffolds are being explored for the treatment of complex neurodegenerative disorders like Alzheimer's disease (AD). Their therapeutic potential stems from their ability to interact with multiple pathological targets simultaneously. For instance, certain derivatives have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, chelate metal ions involved in plaque formation, inhibit cholinesterases to improve cognitive function, and provide antioxidant effects.[21] One specific target is the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Aβ neurotoxicity.[11]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the therapeutic potential of phenyl-imidazole compounds.

General Experimental Workflow

The discovery and development pipeline for novel phenyl-imidazole therapeutics typically follows a multi-stage process, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

IDO1 Enzyme Inhibition Assay (Colorimetric)

This protocol measures the production of kynurenine from tryptophan, which is detected using Ehrlich's reagent.[4][22]

-

Reagent Preparation :

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

-

Substrate Solution: 400 µM L-tryptophan in assay buffer.

-

Cofactor Solution: 100 mM L-ascorbic acid, 40 µM methylene blue, and 200 µg/mL catalase in assay buffer.

-

Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

-

Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.

-

-

Assay Procedure :

-

Add 50 µL of purified human IDO1 enzyme (1 µg) in assay buffer to the wells of a 96-well plate.

-

Add 10 µL of phenyl-imidazole inhibitor, serially diluted in DMSO.

-

Add 20 µL of Cofactor Solution.

-

Initiate the reaction by adding 20 µL of Substrate Solution.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 40 µL of Stop Solution.

-

Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer 100 µL of the supernatant to a new plate.

-

Add 100 µL of Detection Reagent and incubate for 10 minutes at room temperature.

-

-

Data Analysis :

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by plotting inhibition versus inhibitor concentration.

-

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[23]

-

Cell Plating : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat cells with various concentrations of the phenyl-imidazole compound and incubate for 24-72 hours.

-

MTT Addition :

-

Prepare a 5 mg/mL solution of MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile PBS.

-

Remove the culture medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.

-

-

Incubation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization :

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Mix thoroughly by shaking the plate for 15 minutes on an orbital shaker.

-

-

Measurement : Read the absorbance at 570-590 nm.

-

Analysis : Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[24][25]

-

Animals : Use male Wistar rats (180-200 g).

-

Compound Administration : Administer the test phenyl-imidazole compound orally or intraperitoneally to the treatment group of animals (n=5-6 per group). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg).

-

Edema Induction : 30-60 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement :

-

Measure the paw volume of each rat immediately before the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.

-

The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.

-

-

Data Analysis : Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Conclusion and Future Directions

Phenyl-imidazole derivatives represent a highly versatile and pharmacologically significant scaffold in modern drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegeneration underscores their vast therapeutic potential. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, provide multiple avenues for therapeutic intervention. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, improving pharmacokinetic profiles for better in vivo efficacy, and conducting comprehensive toxicological studies to ensure safety. The continued exploration of this privileged chemical structure promises to yield novel and effective treatments for a range of challenging human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ymerdigital.com [ymerdigital.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. IDO assay and determination of inhibition pattern of IDO inhibitors [bio-protocol.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 2,4,5-triphenyl-1H-imidazole derivatives

An In-depth Technical Guide to 2,4,5-Triphenyl-1H-Imidazole Derivatives

Introduction

2,4,5-Triphenyl-1H-imidazole, commonly known as lophine, is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] The imidazole ring system is a crucial substructure in numerous natural products and pharmacologically active compounds, including the amino acid histidine and purines found in nucleic acids.[3] Derivatives of the lophine scaffold have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery and development.[1][4][5]

These compounds are reported to possess anti-inflammatory, antimicrobial, analgesic, anticancer, and antioxidant properties.[3][4][6][7] The versatility of the imidazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and experimental protocols associated with 2,4,5-triphenyl-1H-imidazole derivatives, aimed at researchers and professionals in drug development.

Synthesis of 2,4,5-Triphenyl-1H-Imidazole Derivatives

The most common and historically significant method for synthesizing the 2,4,5-triphenyl-imidazole core is the Radziszewski synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (like benzaldehyde), and ammonia, typically using ammonium acetate as the ammonia source in a glacial acetic acid medium.[1] Various modifications to this one-pot, three-component reaction have been developed, including the use of microwave irradiation to shorten reaction times and the application of different catalysts to improve yields.[8][9]

Caption: General workflow for the Radziszewski synthesis of imidazole derivatives.

Key Experimental Protocols: Synthesis

General Protocol for Radziszewski Synthesis: A mixture of benzil (1 equivalent), a substituted benzaldehyde (2 equivalents), and ammonium acetate (1 equivalent) is refluxed in glacial acetic acid for approximately 3 hours.[4] The reaction mixture is then cooled to room temperature and poured into water. The resulting solid product is filtered, neutralized with a base like ammonium hydroxide, and then washed. The crude product is typically recrystallized from a solvent such as methanol or ethanol to yield the purified 2,4,5-triphenyl-1H-imidazole derivative.[4]

Microwave-Assisted Synthesis of Schiff Base Derivatives: For further derivatization, an intermediate such as 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetohydrazide can be reacted with various substituted aryl aldehydes.[8] A mixture of the acetohydrazide intermediate (0.01 mol) and a substituted aldehyde (0.01 mol) is prepared in a solvent like DMSO with a few drops of glacial acetic acid as a catalyst. This mixture is then subjected to microwave irradiation for 2-3 minutes. After cooling, the solid product is filtered, washed with ethanol, and purified by crystallization.[8]

Pharmacological Activities and Evaluation

Derivatives of 2,4,5-triphenyl-1H-imidazole have been extensively screened for a variety of biological activities. The substitution pattern on the phenyl rings significantly influences their potency and selectivity.

Caption: Diverse biological activities linked to the lophine scaffold.

Anticancer and Antiproliferative Activity

Several lophine derivatives have been evaluated for their ability to inhibit the growth of cancer cells. Studies have shown that specific substitutions on the phenyl rings can lead to potent antiproliferative effects.

Table 1: In-Vitro Antiproliferative Activity of Lophine Derivatives

| Compound ID | Cell Line | IC50 Value | Reference |

|---|

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (6f) | Non-small cell lung carcinoma | 15 µM |[5] |

Experimental Protocol: In-Vitro Antiproliferative Assay The antiproliferative activity of synthesized compounds is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. A solubilizing agent (like DMSO) is added to dissolve the crystals, and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, is then calculated.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of these derivatives is a widely studied area.[3][7] The evaluation is typically performed using in-vivo models.

Table 2: Anti-inflammatory and Analgesic Screening Data

| Compound ID | Assay | Result | Standard Drug | Reference |

|---|---|---|---|---|

| Compound 6b | In-vitro Anti-inflammatory | Most potent of series | Phenylbutazone | [6][10] |

| Compounds 3, 4, 5 | Carrageenan-induced paw edema | Higher activity than standard | Indomethacin | [3] |

| Compounds 3, 5 | Acetic acid-induced writhing | Comparable activity to standard | Aspirin |[3] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema This is a standard in-vivo method to screen for acute anti-inflammatory activity.[7] Animals (typically rats) are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving the synthesized compounds). One hour after oral administration of the respective drugs, a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of 1% w/v) is given into the right hind paw of each rat. The paw volume is measured at set intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the test groups with the control group.[7]

Antimicrobial Activity

Lophine derivatives have been tested against various strains of bacteria and fungi, often showing moderate to good activity.[4][7]

Table 3: Antimicrobial Activity Screening

| Compound Series | Assay Method | Tested Organisms | Standard Drugs | Reference |

|---|---|---|---|---|

| 1H-substituted 2,4,5-triphenyl imidazoles | Disc-plate / Cup plate method | Bacterial and fungal species | - | [4][7] |

| 2,4,5-triphenyl-1H-imidazole-1-yl derivatives | In-vitro screening | Candida albicans, B. subtilis, E. coli | Clotrimazole, Ciprofloxacin |[10] |

Experimental Protocol: Disc Diffusion Method The antimicrobial activity is evaluated by the disc diffusion method.[7] A sterile nutrient agar medium is poured into petri dishes and allowed to solidify. The plates are then inoculated with a standardized microbial suspension. Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with known concentrations of the test compounds dissolved in a solvent like DMSO. A control disc with the solvent and standard antibiotic discs are also placed on the agar surface. The plates are incubated (e.g., at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi). The diameter of the zone of inhibition around each disc is measured in millimeters to determine the antimicrobial activity.[7]

Computational Approaches

To better understand the structure-activity relationships and mechanisms of action, computational studies such as molecular docking are employed. These in-silico methods help in designing and predicting the biological activity of novel lophine derivatives against various therapeutic targets.[2][11] For instance, docking studies have been performed to evaluate derivatives against receptors like EGFR for anticancer activity and COX-1/COX-2 for anti-inflammatory effects.[2] These computational analyses can predict binding energies and interaction modes, guiding the synthesis of more potent and selective compounds.[11]

Conclusion

The 2,4,5-triphenyl-1H-imidazole (lophine) scaffold remains a highly valuable and versatile core in medicinal chemistry. The straightforward and adaptable synthesis, particularly via the Radziszewski reaction, allows for the creation of large libraries of derivatives. Research has consistently demonstrated that these compounds possess a broad range of significant pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The continued exploration of this chemical space, aided by computational modeling and standardized biological screening protocols, holds great promise for the development of novel therapeutic agents to address a variety of diseases.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. ijfmr.com [ijfmr.com]

- 5. rroij.com [rroij.com]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

Unraveling the Pharmacological Potential of Phenyl-Imidazole Compounds: A Technical Overview

While a specific, detailed mechanism of action for 1-(2-phenyl-1H-imidazol-5-yl)ethanone is not extensively documented in publicly available scientific literature, the broader class of phenyl-imidazole derivatives exhibits a remarkable range of biological activities. This guide synthesizes the current understanding of the pharmacological profiles of related compounds, offering insights into potential mechanisms and therapeutic applications for researchers and drug development professionals.

The imidazole ring is a crucial pharmacophore found in many natural and synthetic bioactive compounds, conferring a wide spectrum of pharmacological properties.[1] When coupled with a phenyl group, the resulting scaffold serves as a versatile template for designing novel therapeutic agents targeting a variety of biological pathways. Research into derivatives of this core structure has revealed significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammation.

Potential Therapeutic Applications of Phenyl-Imidazole Derivatives

Compounds containing the phenyl-imidazole moiety have been investigated for a range of biological activities. The primary areas of interest based on available research include:

-

Antifungal Activity: Several studies have focused on the antifungal properties of phenyl-imidazole derivatives. These compounds are often designed as analogs of existing azole antifungals.[2][3] The proposed mechanism for many azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane biosynthesis pathway.[3]

-

Anticancer Activity: The imidazole core is a feature of compounds with demonstrated antitumor properties.[4] Derivatives have been synthesized and evaluated for their activity against various cancer cell lines, including leukemia, renal, and breast cancer cell lines.[5]

-

Anti-inflammatory Activity: Certain 2,4,5-triphenyl-1H-imidazole derivatives have shown potent anti-inflammatory effects. The mechanism for some non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, and it is hypothesized that similar mechanisms may be at play for these imidazole compounds.[6]

-

Neurological Activity: A series of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines have been synthesized and shown to possess mixed activities at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. This suggests potential applications in the development of atypical antipsychotics.[7]

General Experimental Approaches

The biological activity of phenyl-imidazole derivatives is typically assessed through a variety of in vitro and in vivo assays.

In Vitro Assays:

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal or antibacterial potency. This is often determined using broth microdilution methods against a panel of relevant microbial strains.[3][5]

-

Anticancer Cell Line Screening: The in vitro anticancer activity is commonly evaluated by exposing various cancer cell lines to the compound and measuring cell viability using assays such as the MTT assay. The National Cancer Institute (NCI) often performs broader screening across a panel of 60 human cancer cell lines.[5]

-

Enzyme Inhibition Assays: For compounds with a hypothesized target, such as COX or CYP51, enzyme inhibition assays are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

-

Receptor Binding Assays: To determine the affinity of compounds for specific receptors, such as dopamine and serotonin receptors, competitive binding assays are utilized. These experiments measure the IC50 value, which is the concentration of the test compound that displaces 50% of a radiolabeled ligand from the receptor.[7]

In Vivo Models:

-